

# Spectroscopic and Structural Elucidation of Kipukasin D: A Technical Guide

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## Compound of Interest

Compound Name: *kipukasin D*

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This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of **Kipukasin D**, a nucleoside derivative isolated from the fungus *Aspergillus versicolor*. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

## Introduction

**Kipukasin D** is a member of the kipukasin family of aroyl uridine derivatives, first isolated from solid-substrate fermentation cultures of two Hawaiian isolates of *Aspergillus versicolor*.<sup>[1][2]</sup> Its molecular formula has been determined as  $C_{19}H_{22}N_2O_9$  based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.<sup>[1]</sup> Like other nucleoside analogues, kipukasins have been investigated for their potential biological activities, with some members of the family showing modest activity against Gram-positive bacteria.<sup>[1][2]</sup> This guide focuses on the key spectroscopic data and the experimental workflow for the isolation and characterization of **Kipukasin D**.

## Spectroscopic Data

The structural determination of **Kipukasin D** was achieved through comprehensive analysis of its NMR and MS data. The following tables summarize the key quantitative spectroscopic information.

## Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Kipukasin D** were recorded in  $\text{CDCl}_3$ . The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Kipukasin D**

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
5	7.45	d	8.1
6	5.76	d	8.1
1'	5.92	d	4.8
2'	4.51	dd	5.1, 4.8
3'	5.48	t	5.1
4'	4.30	m	
5'a	3.99	dd	12.6, 2.4
5'b	3.86	dd	12.6, 2.7
3''	6.40	d	2.1
5''	6.36	d	2.1
6''-CH <sub>3</sub>	2.37	s	
2''-OCH <sub>3</sub>	3.79	s	
4''-OCH <sub>3</sub>	3.82	s	
4'-OH	3.31	d	4.8
5'-OH	2.58	t	6.0
NH	8.65	br s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Kipukasin D**

Position	$\delta$ (ppm)
2	150.8
4	162.9
5	103.4
6	140.4
1'	89.1
2'	70.3
3'	75.3
4'	84.1
5'	61.3
1"	114.7
2"	160.0
3"	96.9
4"	162.9
5"	99.4
6"	142.1
7"	166.4
6"-CH <sub>3</sub>	22.0
2"-OCH <sub>3</sub>	55.7
4"-OCH <sub>3</sub>	55.9

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry was instrumental in determining the molecular formula of **Kipukasin D**.

Table 3: Mass Spectrometry Data for **Kipukasin D**

Parameter	Value
Molecular Formula	C <sub>19</sub> H <sub>22</sub> N <sub>2</sub> O <sub>9</sub>
Precursor Ion (m/z)	423.1398 [M+H] <sup>+</sup>
MS Level	MS2
Collision Energy	45 HCD

## Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Kipukasin D**, based on the original research and general laboratory practices for natural product chemistry.

### Fungal Cultivation and Extraction

- Organism: *Aspergillus versicolor* (NRRL 35600) was cultured on a solid rice substrate.
- Incubation: The fungus was incubated at 25 °C for 30 days.
- Extraction: The fermented rice culture was extracted with ethyl acetate (EtOAc). The resulting crude extract was then concentrated under reduced pressure.

### Isolation and Purification

- Solvent Partitioning: The crude EtOAc extract was subjected to solvent partitioning to separate compounds based on polarity.
- Size-Exclusion Chromatography: The partitioned extract was chromatographed on a Sephadex LH-20 column to separate compounds based on size.
- High-Performance Liquid Chromatography (HPLC): Final purification was achieved using reversed-phase HPLC to yield pure **Kipukasin D**.

### NMR Spectroscopy

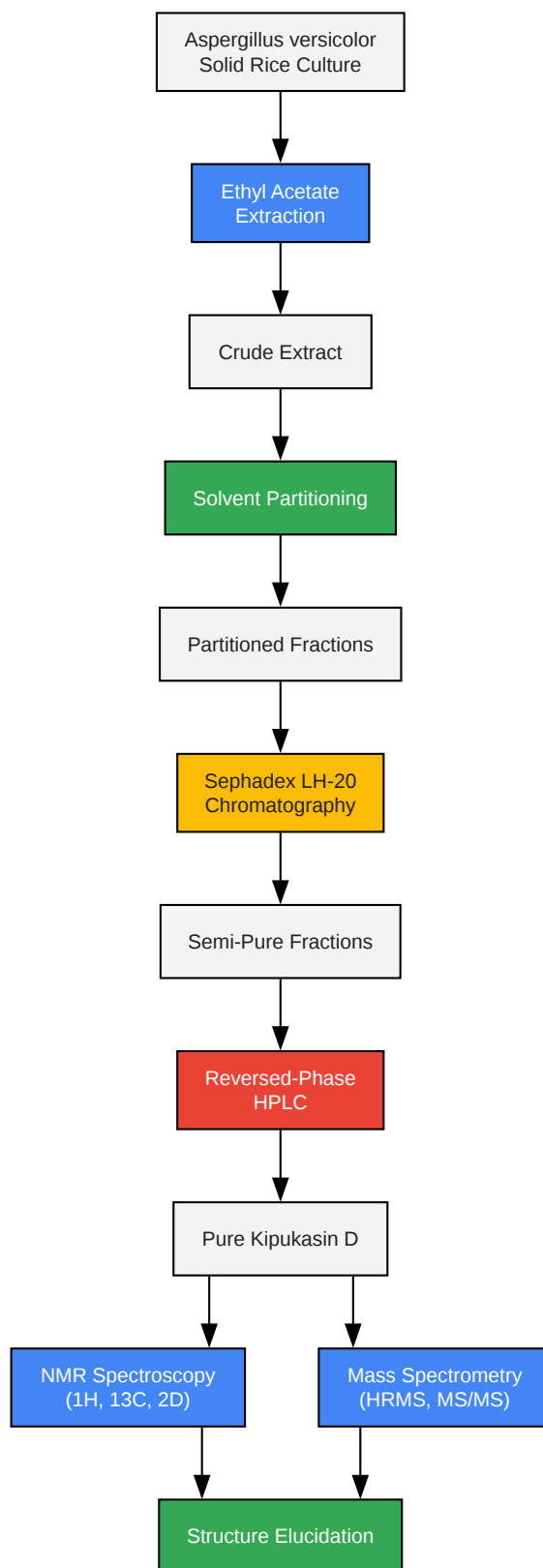
- Instrument:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 300 MHz and 100 MHz spectrometer, respectively.
- Sample Preparation: Samples of purified **Kipukasin D** were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR: Standard  $^1\text{H}$  NMR spectra were recorded to determine proton chemical shifts, multiplicities, and coupling constants.
- $^{13}\text{C}$  NMR: Proton-decoupled  $^{13}\text{C}$  NMR spectra were recorded to determine carbon chemical shifts.
- 2D NMR: Although not explicitly detailed for **Kipukasin D** in the primary literature, standard 2D NMR experiments such as COSY, HSQC, and HMBC would have been used on related compounds to establish connectivities and confirm the final structure.

## Mass Spectrometry

- Instrument: A high-resolution mass spectrometer, such as a Thermo Q Exactive HF, was used.
- Ionization: Electrospray ionization (ESI) in positive ion mode was employed.
- Analysis: High-resolution full scan MS was used to determine the accurate mass and molecular formula. Tandem MS (MS/MS) was performed to obtain fragmentation patterns for structural confirmation.

## Visualization of Experimental Workflow

Since a specific signaling pathway for **Kipukasin D** has not yet been elucidated, the following diagram illustrates the logical workflow for its isolation and structural determination.



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Isolation and structure elucidation workflow for **Kipukasin D**.

## Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to **Kipukasin D**. The detailed NMR and MS data, presented in a structured format, serve as a valuable reference for researchers in the field. While the biological mechanism of action for **Kipukasin D** remains an area for further investigation, the foundational knowledge of its structure and properties presented here is crucial for future studies into its potential therapeutic applications.

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## References

- 1. Kipukasins, nucleoside derivatives from *Aspergillus versicolor* - PubMed [pubmed.ncbi.nlm.nih.gov]
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